molecular formula C17H19N3O B5805340 5-(1-azepanyl)-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile

5-(1-azepanyl)-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile

货号 B5805340
分子量: 281.35 g/mol
InChI 键: DLKJQXJBMKJNDO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(1-azepanyl)-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile, commonly known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in cancer treatment. It is a targeted therapy that specifically inhibits the EGFR T790M mutation, which is responsible for resistance to first-generation EGFR TKIs.

作用机制

AZD9291 selectively targets the 5-(1-azepanyl)-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile T790M mutation, which is responsible for resistance to first-generation this compound TKIs. It irreversibly binds to the ATP-binding site of the this compound tyrosine kinase, inhibiting its activity and preventing downstream signaling pathways that promote cell proliferation and survival. This leads to cell death and tumor regression.
Biochemical and Physiological Effects:
AZD9291 has been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and low toxicity. It has a half-life of approximately 26 hours and is metabolized primarily by the liver. AZD9291 has also been shown to have minimal drug-drug interactions, making it a suitable candidate for combination therapy.

实验室实验的优点和局限性

AZD9291 has several advantages for lab experiments, including its high potency and selectivity for the 5-(1-azepanyl)-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile T790M mutation, its favorable pharmacokinetic profile, and its low toxicity. However, its irreversible binding to the this compound tyrosine kinase can make it difficult to study the downstream effects of this compound signaling. Additionally, its high cost and limited availability can be a barrier to research.

未来方向

There are several future directions for AZD9291 research, including the development of combination therapies that target multiple signaling pathways, the investigation of its efficacy in other 5-(1-azepanyl)-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile-mutated cancers, and the exploration of its potential as a first-line therapy for NSCLC. Additionally, there is a need for further research into the mechanisms of resistance to AZD9291 and the development of strategies to overcome it.

合成方法

AZD9291 is synthesized through a multistep process that involves the reaction of 4-chloro-2-fluoroaniline with 1-bromo-3-methylbenzene to produce 5-(3-methylphenyl)-2-fluoroaniline. The resulting compound is then reacted with 1-azepanenitrile to produce 5-(1-azepanyl)-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile. The final product is obtained through purification and isolation techniques.

科学研究应用

AZD9291 has been extensively studied in preclinical and clinical trials for the treatment of non-small cell lung cancer (NSCLC) with 5-(1-azepanyl)-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile T790M mutation. It has shown promising results in inhibiting tumor growth and improving overall survival rates in patients with advanced NSCLC. AZD9291 is also being investigated for the treatment of other this compound-mutated cancers, such as breast and colorectal cancer.

属性

IUPAC Name

5-(azepan-1-yl)-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-13-7-6-8-14(11-13)16-19-15(12-18)17(21-16)20-9-4-2-3-5-10-20/h6-8,11H,2-5,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLKJQXJBMKJNDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(O2)N3CCCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。